molecular formula C19H20ClFN2O B4502514 1-(4-chloro-2-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine

1-(4-chloro-2-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B4502514
M. Wt: 346.8 g/mol
InChI Key: KDIYCNHLMXJJPX-UHFFFAOYSA-N
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Description

1-(4-chloro-2-fluorobenzoyl)-4-(2,3-dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C19H20ClFN2O and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.1248191 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research efforts have focused on synthesizing and characterizing derivatives of piperazine compounds due to their relevance in developing therapeutic agents and materials with unique properties. For example, the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate highlight the importance of piperazine derivatives in synthesizing compounds with potential antibacterial and anthelmintic activities. The compound was synthesized through a condensation reaction, showcasing the versatility of piperazine derivatives in creating complex molecules with potential pharmacological applications (Sanjeevarayappa et al., 2015).

Molecular Structures and Intermolecular Interactions

Studies on the molecular structures and intermolecular interactions of piperazine derivatives, such as the investigation of three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, reveal the impact of different substituents on the molecular conformation and interactions. These studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in drug design and materials science (Mahesha et al., 2019).

Antibacterial Activities

The synthesis of novel 1,4-disubstituted piperazines and their evaluation for antibacterial activities represent a significant area of research. Piperazine units are common among numerous effective drugs, indicating the potential of piperazine derivatives as antimicrobial agents against resistant strains of bacteria. This research underscores the therapeutic potential of piperazine derivatives in addressing challenges in treating bacterial infections (Shroff et al., 2022).

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-13-4-3-5-18(14(13)2)22-8-10-23(11-9-22)19(24)16-7-6-15(20)12-17(16)21/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIYCNHLMXJJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.